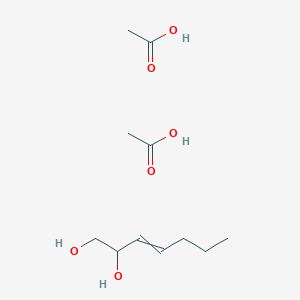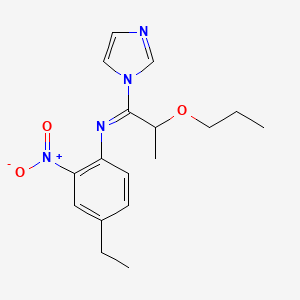![molecular formula C13H10ClNO2S B14384055 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene CAS No. 87740-11-2](/img/structure/B14384055.png)
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene is an organic compound with the molecular formula C13H10ClNO2S It is characterized by the presence of a nitro group, a chlorophenyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene typically involves the reaction of 4-chlorobenzyl chloride with 3-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene can be compared with similar compounds such as:
4-[(3-chlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene: This compound has a similar structure but with different substituents, leading to variations in chemical and biological properties.
1-{[(4-chlorophenyl)sulfanyl]methyl}-3-nitrobenzene: This compound is closely related but lacks the methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87740-11-2 |
|---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2 |
InChI Key |
YLPBYMCXDVBFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
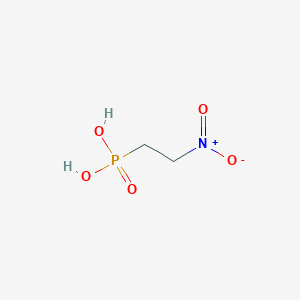
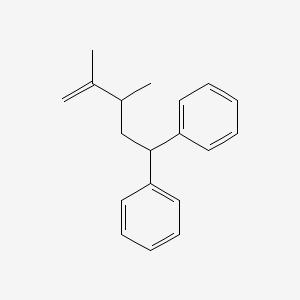


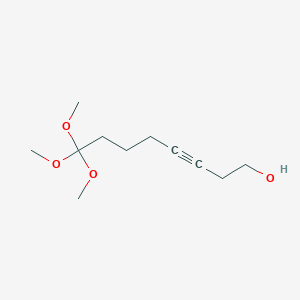
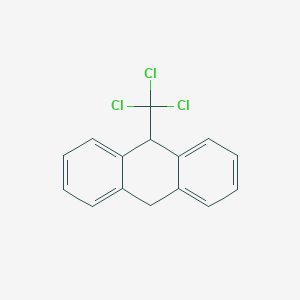

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
